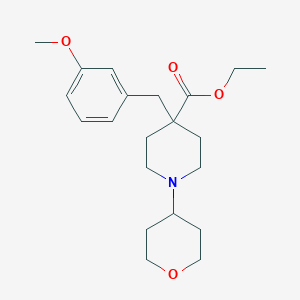![molecular formula C18H26N4O3S B4532052 (1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4532052.png)
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
(1-{[1-(mesitylsulfonyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.17256188 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound of interest, while not directly studied, is related to various synthesized compounds that have been characterized for their structural and chemical properties. For instance, derivatives of piperidin-4-yl-methanol have been synthesized and characterized, revealing significant details about their crystal structures and molecular conformations. These compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, exhibit chair conformations of the piperidine ring and tetrahedral geometry around sulfur atoms. These structural insights contribute to the understanding of similar compounds and their potential applications in scientific research (Girish et al., 2008), (Benakaprasad et al., 2007).
Catalysis and Reaction Mechanisms
The compound under discussion is structurally related to catalysts and reagents used in various chemical reactions. For example, research on N-alkylation of amines with primary alcohols over halide clusters demonstrates the use of piperidine derivatives in catalytic reactions, achieving high selectivity under specific conditions. This showcases the potential of structurally related compounds in facilitating or enhancing chemical transformations (Kamiguchi et al., 2007).
Corrosion Inhibition
Triazole derivatives, which share a core structural motif with the compound , have been investigated for their potential as corrosion inhibitors for metals. These studies indicate that the molecular structure, including the presence of triazole rings and substituents, plays a crucial role in the adsorption of these compounds on metal surfaces and their efficacy in inhibiting corrosion. This suggests that similar compounds could be explored for their corrosion inhibitory properties (Ma et al., 2017).
Propriétés
IUPAC Name |
[1-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-13-7-14(2)18(15(3)8-13)26(24,25)22-6-4-5-16(10-22)9-21-11-17(12-23)19-20-21/h7-8,11,16,23H,4-6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGALAOWINFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)CN3C=C(N=N3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[2-(1H-imidazol-2-yl)phenyl]-1,2,4-oxadiazol-3-yl}pyrimidine trifluoroacetate](/img/structure/B4531972.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4531979.png)
![[3-[5-[(3,4,5-Trimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B4531986.png)
![3-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxyquinazolin-4(3H)-one](/img/structure/B4531991.png)
![1-[3-[(2,3-Dihydro-1-benzofuran-5-ylmethylamino)methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B4531998.png)


![1-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one](/img/structure/B4532021.png)

![2-[2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B4532041.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[4-(pyrimidin-2-yloxy)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B4532047.png)
![(2-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B4532054.png)
![1-phenyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4532061.png)
![4-{[cyclopropyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B4532074.png)
